N-[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide
Description
N-[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide is a pyrrolidine-based acetamide derivative characterized by a 5-membered pyrrolidine ring substituted with a 2-aminoethyl group at position 1 and an isopropyl-acetamide moiety at position 2. This compound exhibits structural features common to bioactive molecules, including a secondary amine (from the pyrrolidine ring) and a tertiary amide group, which may influence its solubility, stability, and receptor-binding properties.
Properties
IUPAC Name |
N-[1-(2-aminoethyl)pyrrolidin-3-yl]-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O/c1-9(2)14(10(3)15)11-4-6-13(8-11)7-5-12/h9,11H,4-8,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGEHQELYOKEUQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCN(C1)CCN)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors such as 1,4-diaminobutane.
Introduction of the Aminoethyl Group: The aminoethyl group can be introduced via nucleophilic substitution reactions using ethylenediamine.
Attachment of the Isopropyl Group: The isopropyl group can be attached through alkylation reactions using isopropyl halides.
Formation of the Acetamide Moiety: The final step involves the formation of the acetamide moiety through acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the aminoethyl group or the acetamide moiety.
Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base.
Hydrolysis: Hydrochloric acid or sodium hydroxide in aqueous medium.
Major Products
Oxidation: Corresponding N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted acetamide derivatives.
Hydrolysis: Corresponding amine and acetic acid.
Scientific Research Applications
Neurotransmitter Modulation
Compound A exhibits significant biological activity, particularly in relation to neurotransmitter modulation. Preliminary studies suggest that it may act as a selective serotonin reuptake inhibitor (SSRI), which could make it useful in treating conditions such as depression and anxiety disorders. Its structural features allow for interaction with serotonin transporters, potentially enhancing serotonin levels in the synaptic cleft.
Comparative Analysis with Related Compounds
A comparative analysis of structurally similar compounds highlights the unique properties of compound A:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(Pyrrolidin-3-yl)acetamide | Pyrrolidine ring with acetamide | Potential antidepressant |
| N,N-Dimethyl-pyrrolidin-3-amine | Dimethyl substitution on nitrogen | CNS stimulant |
| 2-Amino-N-(pyrrolidin-3-yl)acetamide | Amino group on pyrrolidine | Neurotransmitter modulator |
| N-(2-Aminoethyl)-N-methylacetamide | Methyl substitution | Analgesic properties |
The unique combination of functional groups in compound A may enhance its selectivity towards serotonin transporters compared to other similar compounds, indicating a promising avenue for further research and development.
Potential Therapeutic Applications
Research indicates that compound A's interaction with serotonin transporters could be leveraged in developing new antidepressants. Studies have shown promising results in preclinical models, suggesting efficacy in reducing depressive symptoms and anxiety behaviors.
Antimicrobial Activity
In addition to its neuropharmacological potential, preliminary studies have indicated that compound A may also possess antimicrobial properties. In vitro tests have demonstrated effectiveness against various pathogens, although further research is needed to elucidate its full spectrum of activity and mechanisms.
Mechanism of Action
The mechanism of action of N-[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between N-[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide and its analogs:
*Calculated based on molecular formula.
Key Findings from Comparative Analysis:
The piperazinyl-substituted analog () introduces a second nitrogen atom, enhancing hydrogen-bonding capacity and aqueous solubility .
Substituent Effects: The 2-aminoethyl group in the reference compound provides a primary amine for protonation, which may improve membrane permeability in physiological conditions . Chiral centers (e.g., L-alanyl in ) influence enantioselective interactions with proteins or enzymes, a critical factor in drug design .
Synthetic Accessibility :
- Analogs with cyclopropyl or chloro-acetyl groups () require specialized reaction conditions (e.g., microwave-assisted synthesis, as in ), often resulting in lower yields (e.g., 30% for ’s triazole derivative) .
- Discontinuation of certain analogs (e.g., ’s stereoisomers) suggests challenges in scalability or stability .
Spectroscopic Characterization :
- Common analytical techniques include IR (N-H, C=O stretches), NMR (δ 1.2–4.5 ppm for pyrrolidine protons), and HR-MS for structural confirmation, as demonstrated in .
Biological Activity
N-[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, comparisons with related compounds, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that includes a pyrrolidine ring, an aminoethyl group, and an isopropyl acetamide moiety. Its IUPAC name is N-[1-(2-aminoethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide. The stereochemistry of the compound may influence its biological interactions significantly.
| Property | Value |
|---|---|
| Molecular Formula | C12H22N2O |
| Molecular Weight | 210.32 g/mol |
| IUPAC Name | N-[1-(2-aminoethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide |
| CAS Number | Not available |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound has been shown to modulate enzymatic pathways, potentially acting as an inhibitor or activator depending on the target. For instance, its structure suggests a capacity to interact with neutral sphingomyelinase 2 (nSMase2), which plays a crucial role in lipid metabolism and cell signaling.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit nSMase2, affecting sphingolipid metabolism and cellular signaling pathways involved in inflammation and neurodegenerative diseases .
- Receptor Modulation : It may interact with various receptors influencing neurotransmitter release and neuronal signaling.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of this compound. In vitro experiments demonstrated that it could enhance neuronal survival under stress conditions by modulating apoptosis-related pathways.
Case Study:
In a mouse model of Alzheimer's disease (AD), administration of this compound resulted in significant reductions in cognitive impairment markers. The treatment improved memory performance in behavioral tests, suggesting a protective effect against neurodegeneration .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In cellular models, it was found to reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha, indicating its potential utility in treating inflammatory disorders.
Case Study:
In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with this compound led to a significant decrease in inflammatory marker expression compared to controls .
Comparison with Related Compounds
To understand the unique biological activity of this compound, it is important to compare it with structurally similar compounds:
| Compound Name | Structural Variation | Biological Activity |
|---|---|---|
| N-[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-methyl-acetamide | Methyl group instead of isopropyl | Altered pharmacokinetics; less potent |
| N-[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-propyl-acetamide | Propyl group | Similar activity but different binding affinity |
| N-[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-isobutyl-acetamide | Isobutyl group | Potentially higher lipophilicity affecting CNS penetration |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
